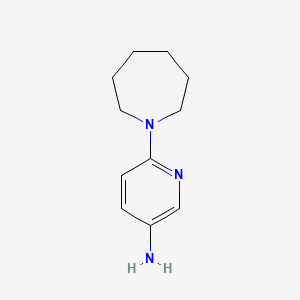

6-(Azepan-1-yl)pyridin-3-amine

Übersicht

Beschreibung

6-(Azepan-1-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It consists of a pyridine ring substituted with an azepane group at the 6-position and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with azepane in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require a base and are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amine derivatives, and substitution reactions can result in a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Coordination Chemistry

Building Block in Synthesis:

6-(Azepan-1-yl)pyridin-3-amine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical entities, which can be utilized in various applications, including pharmaceuticals and materials science.

Coordination Chemistry:

The compound acts as a ligand in coordination chemistry. Its azepane and pyridine moieties provide multiple binding sites for metal ions, facilitating the formation of coordination complexes that are valuable in catalysis and material development.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Research:

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival.

Medicinal Chemistry

Pharmacophore in Drug Design:

In medicinal chemistry, this compound is being explored as a pharmacophore for drug design. Its ability to interact with biological macromolecules makes it a candidate for targeting specific enzymes or receptors implicated in various diseases, including cancer and viral infections .

Case Study: HIV Inhibition:

A related compound has demonstrated significant antiviral activity against HIV-1. The acylguanidine-based inhibitors show promise in inhibiting viral replication, highlighting the potential of azepane-containing compounds in antiviral therapy . This underscores the relevance of structural analogs of this compound in developing new therapeutic agents.

Industrial Applications

Material Science:

The unique structural properties of this compound make it suitable for developing advanced materials, including polymers and catalysts. Its flexibility and reactivity can enhance material performance in various industrial applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex heterocycles |

| Coordination Chemistry | Ligand | Forms coordination complexes with metal ions |

| Biology | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Research | Inhibits cancer cell growth through molecular targeting | |

| Medicinal Chemistry | Pharmacophore | Targets specific enzymes/receptors; potential for antiviral applications |

| Industry | Material Science | Develops advanced materials (polymers, catalysts) |

Wirkmechanismus

The mechanism of action of 6-(Azepan-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azepane ring and pyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s efficacy and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

- 6-(Benzhydryloxy)pyridin-3-amine

- 6-(p-Tolyloxy)pyridin-3-amine

- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine

- 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Uniqueness

6-(Azepan-1-yl)pyridin-3-amine is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

Potential Biological Activities

Based on its structural characteristics, 6-(Azepan-1-yl)pyridin-3-amine may exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structural frameworks have shown antibacterial properties, indicating potential for this compound to act against bacterial infections.

- CNS Activity : The azepane ring suggests possible interactions with CNS targets, which may lead to neuroactive effects.

The mechanism of action for this compound is not yet fully elucidated due to the lack of extensive research. However, the presence of the azepane ring could facilitate interactions with various biological molecules, potentially influencing pathways related to neurotransmission or microbial resistance. Further studies are needed to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-(Piperazin-1-yl)pyridin-3-amine | 119285-06-2 | Contains piperazine instead of azepane; different pharmacological profile. |

| 2-[6-(Azepan-1-yl)pyridin-3-yl]pyridin-3-amine | 45486195 | More complex structure; potential for diverse interactions. |

| 6-(Morpholin-1-yl)pyridin-3-amine | Not available | Morpholine ring; distinct properties affecting solubility and reactivity. |

Uniqueness : The azepane ring in this compound may confer distinct biological activities compared to its analogs, influencing its chemical behavior and potential therapeutic applications.

Case Studies

While direct case studies on this compound are scarce, related research provides insights into the biological activities of similar compounds:

- Antiviral Activity : Research on acylguanidine derivatives has shown promise against HIV strains, indicating that compounds with heterocyclic cores can exhibit antiviral properties. For example, a study demonstrated that a derivative resembling the structure of 6-(Azepan-1-yl)pyridin-3-amines exhibited cytotoxicity profiles in cell lines infected with HIV .

- Neuroactive Properties : A study on bicyclic pyridine-based hybrids linked to triazole units revealed strong antiplatelet and vasodilatory effects, suggesting that modifications in heterocyclic structures can lead to significant neuroactive properties .

Eigenschaften

IUPAC Name |

6-(azepan-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZECTFWTIKJUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588186 | |

| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850040-18-5 | |

| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.